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Compound of Interest
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Cat. No.: B15621371 Get Quote

A detailed analysis of two multi-target kinase inhibitors, Taligantinib and Tivantinib, reveals

distinct inhibitory profiles and mechanisms of action. While both compounds target the c-MET

receptor, Taligantinib also exhibits potent VEGFR-2 inhibition, whereas Tivantinib possesses a

unique off-target activity against tubulin polymerization. This guide provides a comprehensive

comparison of their performance based on available preclinical data, intended for researchers,

scientists, and drug development professionals.

Introduction
Taligantinib and Tivantinib are small molecule kinase inhibitors that have been investigated for

their potential in cancer therapy. Both molecules intersect at the inhibition of the c-MET

(Mesenchymal-Epithelial Transition factor) receptor, a key driver of tumor growth, metastasis,

and angiogenesis. However, their broader mechanistic profiles diverge significantly.

Taligantinib is characterized as a dual inhibitor of both c-MET and Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2), another critical player in angiogenesis. In contrast,

Tivantinib, while initially developed as a selective c-MET inhibitor, has been shown to exert a

significant portion of its cytotoxic effects through the disruption of microtubule dynamics by

inhibiting tubulin polymerization. This guide provides a head-to-head comparison of these two

agents, summarizing their mechanisms of action, preclinical efficacy, and available

experimental data.

Molecular Profile and Mechanism of Action
Taligantinib: Dual c-MET and VEGFR-2 Inhibition
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Taligantinib is an orally active, selective dual inhibitor targeting both VEGFR-2 and c-MET.[1]

By inhibiting VEGFR-2, Taligantinib directly interferes with the VEGF signaling pathway, a

primary driver of angiogenesis, which is the formation of new blood vessels that supply tumors

with essential nutrients. Simultaneously, its inhibition of c-MET disrupts signaling pathways that

promote tumor cell proliferation, survival, invasion, and metastasis. The dual-targeting strategy

of Taligantinib aims to provide a more comprehensive blockade of tumor growth and

progression by concurrently attacking two critical oncogenic pathways.

Tivantinib: c-MET Inhibition and Off-Target Tubulin
Effects
Tivantinib was initially developed as a selective, non-ATP competitive inhibitor of the c-MET

receptor tyrosine kinase.[2][3] It binds to the inactive conformation of c-MET, preventing its

phosphorylation and subsequent activation of downstream signaling cascades, including the

RAS-MAPK, PI3K-AKT, and STAT3 pathways.[4][5] However, a substantial body of evidence

has demonstrated that Tivantinib also possesses potent anti-proliferative activity independent

of its c-MET inhibition.[6][7] This off-target effect is attributed to its ability to inhibit tubulin

polymerization, leading to mitotic arrest and apoptosis.[4][7] This dual mechanism, targeting

both a specific signaling pathway and a fundamental cellular process, contributes to its

cytotoxic effects across a range of cancer cell lines.

Preclinical Data Comparison
Direct head-to-head preclinical studies comparing Taligantinib and Tivantinib are not readily

available in published literature. The majority of the data for Taligantinib is derived from patent

literature (WO2018153293A1), while Tivantinib has been extensively studied in numerous

preclinical and clinical settings.

Parameter Taligantinib Tivantinib

Primary Targets VEGFR-2, c-MET c-MET

Secondary/Off-Target Not extensively reported Tubulin

Mechanism of Action

Inhibition of angiogenesis and

c-MET-driven tumor

progression

Inhibition of c-MET signaling

and disruption of microtubule

dynamics
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Table 1: High-Level Comparison of Taligantinib and Tivantinib

In Vitro Kinase Inhibition
While specific IC50 values for Taligantinib are not publicly available, its designation as a

potent dual inhibitor suggests significant activity against both VEGFR-2 and c-MET kinases.

For Tivantinib, the inhibitory constant (Ki) for c-MET is approximately 355 nM.[8] It has been

shown to inhibit c-MET phosphorylation in cell-based assays with IC50 values in the range of

100 to 300 nM.[8]

Cell-Based Proliferation Assays
Data from the patent literature for Taligantinib indicates anti-proliferative activity against

various cancer cell lines, though specific IC50 values are not provided.

Tivantinib has demonstrated broad anti-proliferative activity against a wide range of cancer cell

lines, with IC50 values varying depending on the c-MET dependency and other cellular factors.

For example, in some studies, it has shown efficacy in both c-MET-dependent and -

independent cell lines, highlighting the contribution of its tubulin-inhibiting activity.[6]

In Vivo Xenograft Models
The patent for Taligantinib likely contains in vivo efficacy data from xenograft models,

demonstrating tumor growth inhibition. However, these specific quantitative results are not

publicly accessible.

Numerous in vivo studies have demonstrated the anti-tumor efficacy of Tivantinib in various

xenograft models. For instance, in a human colon xenograft tumor model (HT29), a 200 mg/kg

oral dose of Tivantinib strongly inhibited c-Met autophosphorylation and tumor growth.[8]

Signaling Pathways
The signaling pathways affected by Taligantinib and Tivantinib are depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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